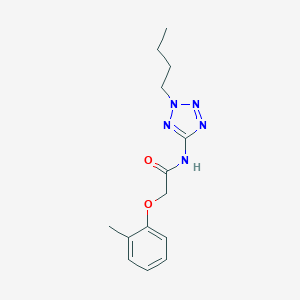![molecular formula C14H14N2O4 B244493 N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide, also known as AM404, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of anandamide, an endocannabinoid that is naturally produced by the human body. AM404 has been found to have a variety of effects on the body, including anti-inflammatory, analgesic, and neuroprotective properties.
Wirkmechanismus
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide's mechanism of action is complex and involves multiple pathways in the body. One of the primary ways that it exerts its effects is by inhibiting the reuptake of anandamide, which leads to increased levels of this endocannabinoid in the body. This, in turn, activates the CB1 and CB2 receptors in the endocannabinoid system, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have a variety of biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease. It has also been found to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it is a well-established compound with a known synthesis method. This makes it relatively easy for researchers to obtain and use in their studies. Additionally, N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been extensively studied, which means that there is a large body of literature on its effects and mechanisms of action.
One limitation of using N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in lab experiments is that it can be difficult to work with due to its low solubility in water. This can make it challenging to administer to experimental animals or to use in in vitro studies. Additionally, the compound's effects can be complex and may vary depending on the specific experimental conditions, which can make it challenging to interpret the results of studies.
Zukünftige Richtungen
There are many potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. One area of interest is the compound's potential as a treatment for chronic pain. Studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has analgesic properties, and further research could explore its efficacy in treating different types of pain.
Another potential future direction is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in the treatment of neurological disorders. The compound has been found to have neuroprotective properties, which may make it useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Finally, research could also explore the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide in combination with other drugs or therapies. For example, it may be possible to enhance the compound's effects by combining it with other compounds that modulate the endocannabinoid system or by using it in conjunction with other treatments for specific conditions.
Synthesemethoden
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide can be synthesized through a multistep process that involves the reaction of anandamide with acetic anhydride and methoxybenzyl bromide. The resulting compound is then treated with furfurylamine to yield N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide. This synthesis method has been well-established in the scientific literature and has been used by many researchers to produce N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide for their studies.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to modulate the endocannabinoid system, which is involved in a variety of physiological processes, including pain perception, inflammation, and mood regulation. N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide has been found to inhibit the reuptake of anandamide, leading to increased levels of this endocannabinoid in the body.
Eigenschaften
Molekularformel |
C14H14N2O4 |
|---|---|
Molekulargewicht |
274.27 g/mol |
IUPAC-Name |
N-(3-acetamido-4-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) |
InChI-Schlüssel |
VHFMWIRAJMEXID-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-tert-butyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244420.png)
![4-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244421.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]pentanamide](/img/structure/B244422.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]propanamide](/img/structure/B244424.png)
![3-methoxy-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244426.png)
![4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B244429.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244433.png)